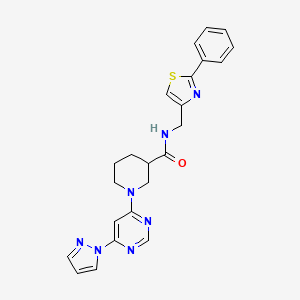
4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride is a chemical compound with the molecular formula C13H18Cl2N4. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a phenyltriazole moiety.
作用机制
Target of Action
The primary targets of 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride are the cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell proliferation, and glucose metabolism.
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby modulating their activity
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. For instance, the modulation of Glycogen synthase kinase-3 beta activity can influence the glycogen synthesis pathway . The downstream effects of these pathway alterations can have significant impacts on cellular function and metabolism.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. Given its targets, potential effects could include changes in signal transduction, cell proliferation rates, and glucose metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride typically involves the following steps:
Formation of the Phenyltriazole Moiety: This can be achieved through a cycloaddition reaction between phenyl azide and an alkyne, forming the triazole ring.
Attachment to Piperidine: The phenyltriazole is then attached to a piperidine ring through a substitution reaction, often using a suitable leaving group and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反应分析
Types of Reactions
4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine .
科学研究应用
4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antimalarial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
相似化合物的比较
Similar Compounds
Piperidine: A simpler structure without the phenyltriazole moiety.
Phenyltriazole: Lacks the piperidine ring but contains the triazole structure.
4-(4-Phenyl-1H-1,2,3-triazol-1-yl)piperidine: Similar structure but without the dihydrochloride salt form.
Uniqueness
4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride is unique due to its combined structural features of both piperidine and phenyltriazole, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
属性
IUPAC Name |
4-(4-phenyltriazol-1-yl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-2-4-11(5-3-1)13-10-17(16-15-13)12-6-8-14-9-7-12;;/h1-5,10,12,14H,6-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVYFPHYIUPICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]benzamide](/img/structure/B2611597.png)

![Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2611600.png)
![N-(2-methoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2611601.png)



![3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2611606.png)

![2-benzamido-N-[(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B2611609.png)

![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2611616.png)
